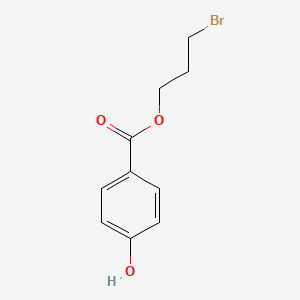
3-Bromopropyl 4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromopropyl 4-hydroxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is esterified with 3-bromopropanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromopropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-bromopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromopropyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and 3-bromopropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of 4-hydroxybenzoate.
Ester Hydrolysis: The major products are 4-hydroxybenzoic acid and 3-bromopropanol.
Oxidation: The major product is the quinone derivative of 4-hydroxybenzoate.
Wissenschaftliche Forschungsanwendungen
3-Bromopropyl 4-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and as a building block for active pharmaceutical ingredients.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways
Wirkmechanismus
The mechanism of action of 3-bromopropyl 4-hydroxybenzoate involves its interaction with various molecular targets. The bromine atom in the 3-bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. The hydroxyl group in the 4-hydroxybenzoate moiety can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propyl 4-hydroxybenzoate: Similar structure but lacks the bromine atom in the propyl group.
Methyl 4-hydroxybenzoate: Similar structure but has a methyl group instead of a bromopropyl group.
Ethyl 4-hydroxybenzoate: Similar structure but has an ethyl group instead of a bromopropyl group.
Uniqueness
3-Bromopropyl 4-hydroxybenzoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its non-brominated analogs. This increased reactivity allows for a wider range of chemical modifications and applications in various fields
Eigenschaften
CAS-Nummer |
189136-75-2 |
|---|---|
Molekularformel |
C10H11BrO3 |
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
3-bromopropyl 4-hydroxybenzoate |
InChI |
InChI=1S/C10H11BrO3/c11-6-1-7-14-10(13)8-2-4-9(12)5-3-8/h2-5,12H,1,6-7H2 |
InChI-Schlüssel |
IOHPKRIYFUZRJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCCBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)

![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
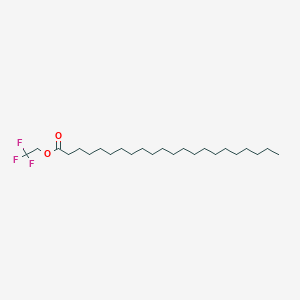
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
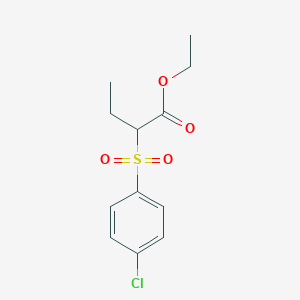
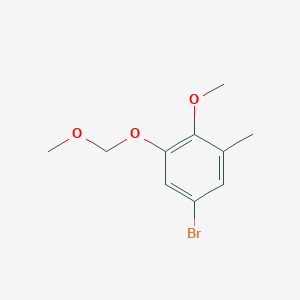
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
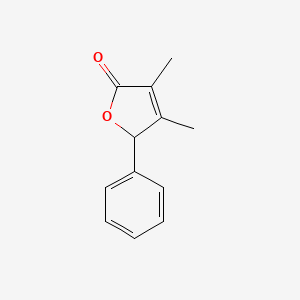
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
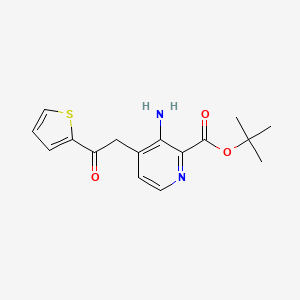
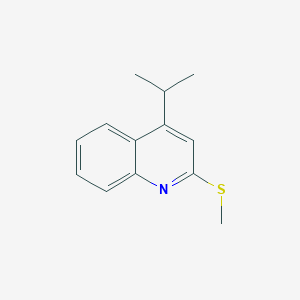
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
